molecular formula C15H6F12N6O2 B11091590 1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole

1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole

Cat. No.: B11091590
M. Wt: 530.23 g/mol
InChI Key: XNJNWDBDNUHHBY-UHFFFAOYSA-N
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Description

1-{4,6-BIS[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-1,3,5-TRIAZIN-2-YL}-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound known for its unique chemical structure and properties It features a benzotriazole core linked to a triazine ring, which is further substituted with hexafluoropropan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4,6-BIS[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-1,3,5-TRIAZIN-2-YL}-1H-1,2,3-BENZOTRIAZOLE typically involves multiple steps:

    Formation of the Benzotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzotriazole ring.

    Synthesis of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with suitable nucleophiles.

    Substitution with Hexafluoropropan-2-yloxy Groups: The final step involves the substitution of the triazine ring with hexafluoropropan-2-yloxy groups under controlled conditions, often using a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4,6-BIS[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-1,3,5-TRIAZIN-2-YL}-1H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

    Oxidation and Reduction: The benzotriazole core can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The hexafluoropropan-2-yloxy groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the benzotriazole core.

Scientific Research Applications

1-{4,6-BIS[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-1,3,5-TRIAZIN-2-YL}-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 1-{4,6-BIS[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-1,3,5-TRIAZIN-2-YL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: Depending on the application, it may affect various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar hexafluoropropan-2-yloxy groups.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzotriazole derivative with different substituents.

Uniqueness

1-{4,6-BIS[(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)OXY]-1,3,5-TRIAZIN-2-YL}-1H-1,2,3-BENZOTRIAZOLE is unique due to its combination of a benzotriazole core and a triazine ring with hexafluoropropan-2-yloxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H6F12N6O2

Molecular Weight

530.23 g/mol

IUPAC Name

1-[4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-yl]benzotriazole

InChI

InChI=1S/C15H6F12N6O2/c16-12(17,18)7(13(19,20)21)34-10-28-9(33-6-4-2-1-3-5(6)31-32-33)29-11(30-10)35-8(14(22,23)24)15(25,26)27/h1-4,7-8H

InChI Key

XNJNWDBDNUHHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=NC(=NC(=N3)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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